Cas no 324769-02-0 (1-benzyl-3,3-dimethylpiperidin-4-ol)

1-benzyl-3,3-dimethylpiperidin-4-ol Chemical and Physical Properties
Names and Identifiers
-
- 4-Piperidinol,3,3-dimethyl-1-(phenylmethyl)-
- 1-Benzyl-3,3-dimethyl-4-hydroxypiperidine
- 1-benzyl-3,3-dimethylpiperidin-4-ol
- AS-34003
- 3,3-dimethyl-1-(phenylmethyl)piperidin-4-ol
- 324769-02-0
- Z1779575034
- CS-0052604
- SB11751
- SY042391
- 3,3-dimethyl-1-(phenylmethyl)-4-piperidinol
- AKOS015904511
- ZMA76902
- AMY33660
- 3,3-Dimethyl-1-(phenylmethyl)-4-piperidinol, AldrichCPR
- ZOTKRTQMBDUPHD-UHFFFAOYSA-N
- A821294
- MFCD11977346
- (rac)-1-benzyl-3,3-dimethyl-piperidin-4-ol
- SCHEMBL2896845
- EN300-195363
- DTXSID10626194
- 4-Piperidinol, 3,3-dimethyl-1-(phenylmethyl)-
- 1-Benzyl-3,3-dimethyl-piperidin-4-ol
-
- MDL: MFCD11977346
- Inchi: 1S/C14H21NO/c1-14(2)11-15(9-8-13(14)16)10-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3
- InChI Key: ZOTKRTQMBDUPHD-UHFFFAOYSA-N
- SMILES: OC1CCN(CC2C=CC=CC=2)CC1(C)C
Computed Properties
- Exact Mass: 219.16243
- Monoisotopic Mass: 219.162
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.5A^2
- XLogP3: 2.5
Experimental Properties
- PSA: 23.47
1-benzyl-3,3-dimethylpiperidin-4-ol Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-benzyl-3,3-dimethylpiperidin-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D496487-25G |
1-benzyl-3,3-dimethylpiperidin-4-ol |
324769-02-0 | 97% | 25g |
$245 | 2024-05-23 | |
TRC | B535290-50mg |
1-Benzyl-3,3-dimethylpiperidin-4-ol |
324769-02-0 | 50mg |
$ 50.00 | 2022-06-07 | ||
TRC | B535290-500mg |
1-Benzyl-3,3-dimethylpiperidin-4-ol |
324769-02-0 | 500mg |
$ 185.00 | 2022-06-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1123244-50g |
1-Benzyl-3,3-dimethylpiperidin-4-ol |
324769-02-0 | 98+% | 50g |
¥3222.00 | 2024-08-02 | |
abcr | AB453773-25g |
3,3-Dimethyl-1-(phenylmethyl)-4-piperidinol; . |
324769-02-0 | 25g |
€290.40 | 2023-09-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1123244-5g |
1-Benzyl-3,3-dimethylpiperidin-4-ol |
324769-02-0 | 98+% | 5g |
¥798.00 | 2024-08-02 | |
Enamine | EN300-195363-0.5g |
1-benzyl-3,3-dimethylpiperidin-4-ol |
324769-02-0 | 95% | 0.5g |
$41.0 | 2023-09-17 | |
Chemenu | CM107778-10g |
1-benzyl-3,3-dimethylpiperidin-4-ol |
324769-02-0 | 95+% | 10g |
$216 | 2021-08-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1123244-10g |
1-Benzyl-3,3-dimethylpiperidin-4-ol |
324769-02-0 | 98+% | 10g |
¥1339.00 | 2024-08-02 | |
Enamine | EN300-195363-2.5g |
1-benzyl-3,3-dimethylpiperidin-4-ol |
324769-02-0 | 95% | 2.5g |
$69.0 | 2023-09-17 |
1-benzyl-3,3-dimethylpiperidin-4-ol Related Literature
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
Additional information on 1-benzyl-3,3-dimethylpiperidin-4-ol
1-Benzyl-3,3-Dimethylpiperidin-4-ol: A Comprehensive Overview
The compound with CAS No 324769-02-0, commonly referred to as 1-benzyl-3,3-dimethylpiperidin-4-ol, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of piperidine derivatives, which are widely studied for their potential applications in drug development. The 1-benzyl group attached to the piperidine ring introduces unique electronic and steric properties, while the 3,3-dimethyl substitution enhances the molecule's stability and bioavailability.
Recent studies have highlighted the importance of 1-benzyl-3,3-dimethylpiperidin-4-ol in the context of medicinal chemistry. Researchers have explored its role as a potential lead compound for the development of novel therapeutic agents. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits promising anti-inflammatory properties, making it a candidate for treating conditions such as arthritis and inflammatory bowel disease. The longevity of its effects and its ability to penetrate biological membranes efficiently have been key factors in these findings.
The synthesis of 1-benzyl-3,3-dimethylpiperidin-4-ol has also been a topic of interest. Traditional methods involved multi-step reactions with low yields, but recent advancements in catalytic asymmetric synthesis have significantly improved the process. A 2022 paper in *Organic Letters* reported a novel approach using palladium-catalyzed cross-coupling reactions, which not only enhanced yield but also reduced reaction time. This breakthrough has made large-scale production more feasible, paving the way for further pharmacological studies.
In terms of pharmacokinetics, 1-benzyl-3,3-dimethylpiperidin-4-ol has shown favorable absorption profiles in preclinical models. Studies conducted in 2023 revealed that the compound achieves high plasma concentrations after oral administration, indicating good bioavailability. Furthermore, its metabolism appears to be relatively straightforward, with primary elimination through hepatic pathways. These characteristics are advantageous for drug design, as they suggest a lower risk of drug-drug interactions and fewer adverse effects.
The structural versatility of 1-benzyl-3,3-dimethylpiperidin-4-ol has also led to its exploration in other therapeutic areas. For example, researchers are investigating its potential as an analgesic agent due to its ability to modulate pain pathways. Early results from in vivo studies suggest that it could offer a safer alternative to current opioid-based pain medications by targeting non-opioid receptors.
Looking ahead, the continued exploration of 1-benzyl-3,3-dimethylpiperidin-4-ol holds immense promise for advancing medical treatments. Its unique chemical properties and favorable pharmacokinetic profile make it an ideal candidate for further research and development. As new insights emerge from ongoing studies, this compound is poised to play a significant role in the future of medicinal chemistry.
324769-02-0 (1-benzyl-3,3-dimethylpiperidin-4-ol) Related Products
- 22093-36-3(1-Benzyl-4-butylpiperidin-4-ol)
- 85387-44-6((1-Benzylpiperidin-3-yl)methanol)
- 1134113-37-3(4-Nitrophenyl oxetan-3-yl carbonate)
- 4906-25-6(Methyl 4-n-butoxybenzoate)
- 760212-01-9(4-(4-bromophenyl)methylpiperidin-4-ol)
- 1804772-20-0(2-Hydroxy-6-methyl-4-(trifluoromethoxy)pyridine-3-carboxaldehyde)
- 2034329-56-9(1-{3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl}pent-4-en-1-one)
- 901263-52-3(8-chloro-1-(3,4-dimethylphenyl)-3-phenylpyrazolo[4,3-c]quinoline)
- 2228415-95-8(2-methyl-4-(5-propylthiophen-2-yl)butan-2-amine)
- 1378767-42-0(4-(4-methylpentyl)piperidine)
